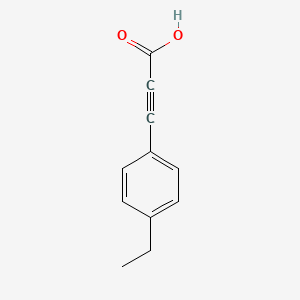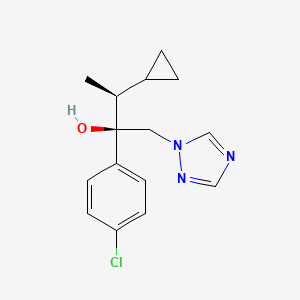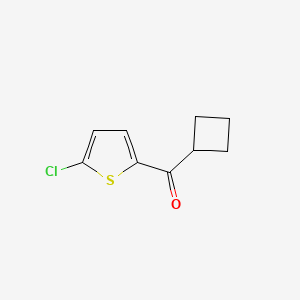
(5-Chlorothiophen-2-yl)(cyclobutyl)methanone
Overview
Description
“(5-Chlorothiophen-2-yl)(cyclobutyl)methanone” is a chemical compound with the CAS Number: 955126-39-3 . It has a molecular weight of 200.69 . The IUPAC name for this compound is (5-chloro-2-thienyl)(cyclobutyl)methanone .
Synthesis Analysis
The synthesis of “(5-Chlorothiophen-2-yl)(cyclobutyl)methanone” involves a reaction in tetrahydrofuran at 0 - 20℃ for 24 hours . The reaction starts with iV-methoxy-N-methylcyclobutanecarboxamide (3.4 g) in anhydrous tetrahydrofuran (25 mL) at 0°C under an atmosphere of nitrogen . Then, 5-chloro-2-thienylmagnesium bromide (0.5M in tetrahydrofuran, 50 mL) is added . The mixture is allowed to warm to room temperature over 24 hours and then poured into hydrochloric acid (1M aqueous) and extracted with diethyl ether (3 x 25 mL) .Molecular Structure Analysis
The InChI code for “(5-Chlorothiophen-2-yl)(cyclobutyl)methanone” is 1S/C9H9ClOS/c10-8-5-4-7 (12-8)9 (11)6-2-1-3-6/h4-6H,1-3H2 .Physical And Chemical Properties Analysis
“(5-Chlorothiophen-2-yl)(cyclobutyl)methanone” is a liquid at room temperature . The storage temperature is 4°C .Scientific Research Applications
Bioactive Properties
A series of derivatives of (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones have been synthesized, characterized, and evaluated for various bioactive properties. Notably, these compounds have shown promising antimicrobial, antioxidant, and insect antifeedant activities. The synthesis involved a fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction, yielding the methanones with more than 60% efficiency (Thirunarayanan, 2014).
Structural and Molecular Studies
The structural characterization and molecular docking studies have been conducted on novel compounds involving (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives. These studies included a comprehensive approach using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The research also delved into density functional theory (DFT) calculations to understand the molecular geometry, bonding features, and vibrational wave numbers. Furthermore, these studies explored the antibacterial activity of the compounds, highlighting their potential in medicinal applications (Shahana & Yardily, 2020).
Crystal and Molecular Structure Analysis
In-depth crystal and molecular structure analysis has been performed on certain derivatives, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone. The study utilized X-ray diffraction (XRD) to confirm the synthesized structures, providing valuable data on the crystal properties and molecular interactions (Lakshminarayana et al., 2009).
Antitubercular and Antioxidant Properties
(5-Chlorothiophen-2-yl)(cyclobutyl)methanone derivatives have been synthesized and evaluated for their antitubercular and antioxidant properties. One study specifically synthesized and evaluated a series of oxazolyl thiosemicarbazones for activity against Mycobacterium tuberculosis, with certain derivatives showing significant in vitro and in vivo activity (Sriram et al., 2006). Another study synthesized novel derivatives and tested their cytoprotective activities against oxidative stress-induced injury in human umbilical vein endothelial cells (Lian, 2014).
Safety and Hazards
The safety information for “(5-Chlorothiophen-2-yl)(cyclobutyl)methanone” includes several precautionary statements . It should be kept away from heat/sparks/open flames/hot surfaces . It should not be sprayed on an open flame or other ignition source . It should be kept/stored away from clothing/combustible materials . Contact with air and any possible contact with water should be avoided .
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-8-5-4-7(12-8)9(11)6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGINQSECJLBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)
![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1451776.png)
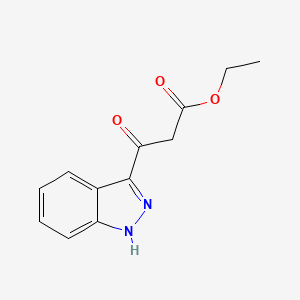
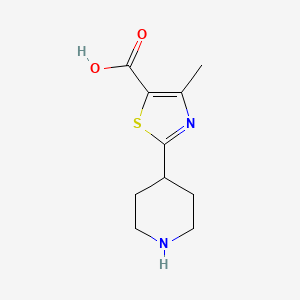
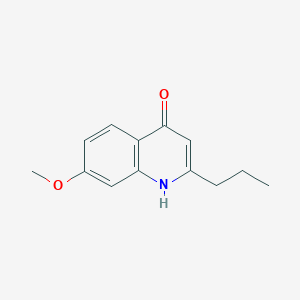
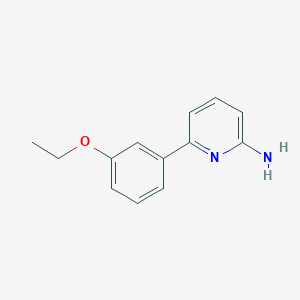

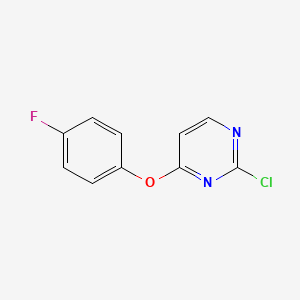
![6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1451787.png)
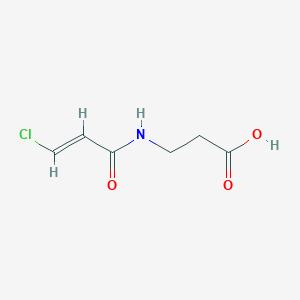
![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)
